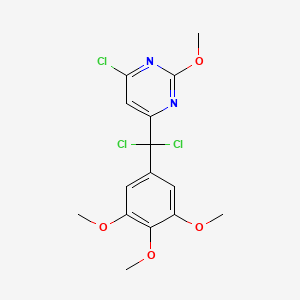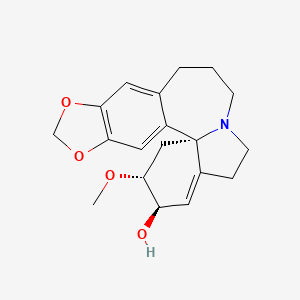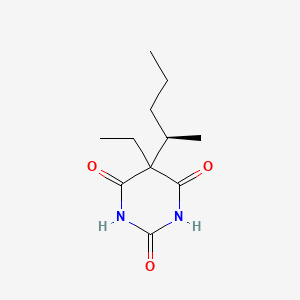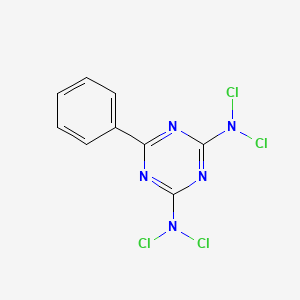
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- typically involves multiple steps. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl chloride, which is then reacted with a suitable pyrimidine derivative under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
科学的研究の応用
Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in disrupting key biological processes in diseased cells.
類似化合物との比較
Similar Compounds
Pyrimidine, 4-chloro-6-(dichloromethyl)-2-methoxy-: Similar in structure but lacks the trimethoxyphenyl group.
Pyrimidine, 4-chloro-6-(dichloro(3,4-dimethoxyphenyl)methyl)-2-methoxy-: Similar but with fewer methoxy groups on the phenyl ring.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Pyrimidine, 4-chloro-6-(dichloro(3,4,5-trimethoxyphenyl)methyl)-2-methoxy- imparts unique chemical properties, such as increased steric hindrance and electronic effects. These properties can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields.
特性
CAS番号 |
143467-56-5 |
|---|---|
分子式 |
C15H15Cl3N2O4 |
分子量 |
393.6 g/mol |
IUPAC名 |
4-chloro-6-[dichloro-(3,4,5-trimethoxyphenyl)methyl]-2-methoxypyrimidine |
InChI |
InChI=1S/C15H15Cl3N2O4/c1-21-9-5-8(6-10(22-2)13(9)23-3)15(17,18)11-7-12(16)20-14(19-11)24-4/h5-7H,1-4H3 |
InChIキー |
SQLGSBCZTXPIHO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=NC(=N2)OC)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)





![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
